calcium methoxyethoxide

Descripción general

Descripción

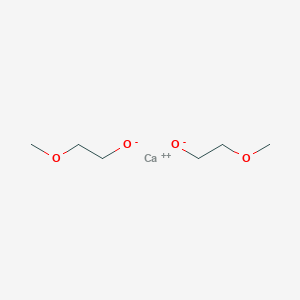

calcium methoxyethoxide is an organometallic compound with the molecular formula C6H14CaO4.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

calcium methoxyethoxide can be synthesized through a hydrothermal process. This method involves reacting calcium oxide (CaO) with methoxyethanol under controlled temperature and pressure conditions. The reaction typically occurs at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In industrial settings, calcium 2-methoxyethanolate is produced using a similar hydrothermal process but on a larger scale. The process involves the use of high-purity calcium oxide and methoxyethanol, with the reaction being carried out in specialized reactors to maintain the required temperature and pressure conditions .

Análisis De Reacciones Químicas

Hydrolysis and Sol-Gel Incorporation

CME hydrolyzes in tetraethyl orthosilicate (TEOS)-based sols, enabling calcium integration into silica networks:

Reaction with TEOS :

Mechanism :

- Hydrolysis of CME releases Ca²⁺ ions, which integrate into the silica matrix during gelation .

- This occurs at ≤60°C , preserving organic components (e.g., polymers) in hybrids .

Impact on Material Properties :

| Property | CME-Containing Hybrids | Ca-Free Hybrids | Source |

|---|---|---|---|

| Compressive Strength | 0.90 ± 0.23 MPa | 0.36 ± 0.14 MPa | |

| Modulus of Toughness | 0.22 ± 0.04 MPa | 0.06 ± 0.01 MPa |

Reactivity with Phosphate Precursors

CME reacts with triethyl phosphate (TEP) to form calcium phosphate phases in bioactive materials:

Reaction :

Outcomes :

- Forms apatite layers in simulated body fluid (SBF) within 3 days .

- Enhances osteogenic properties for bone regeneration .

Thermal Decomposition

CME decomposes upon calcination to form calcium oxide (CaO):

Reaction :

Conditions :

- Temperature : 1,050°C for 10–12 hours .

- Application : Quantification of CME concentration via gravimetric analysis .

Role in Hybrid Material Formation

CME enhances hybrid scaffold properties through ionic interactions:

- Ionic Bonding : Ca²⁺ from CME interacts with carboxylate groups in PCL-diCOOH, improving mechanical strength .

- Bioactivity : Hybrids with 30 mol.% Ca exhibit stable strain (~50%) and hydroxyapatite formation in SBF .

Comparative Performance :

| Calcium Source | Compressive Strength (MPa) | Apatite Formation Time |

|---|---|---|

| CME | 0.90 ± 0.23 | 3 days |

| Calcium Hydroxide | 0.55 ± 0.08 | 7 days |

| Calcium Ethoxide | 0.45 ± 0.10 | 5 days |

| Data sourced from |

Stability and Reactivity Considerations

Aplicaciones Científicas De Investigación

Biomedical Applications

Bone Regeneration Scaffolds

CME has been utilized in the development of bioactive glass scaffolds for bone regeneration. When incorporated into silica networks, CME enhances mechanical properties and bioactivity. Studies have shown that scaffolds made with CME exhibit improved compressive strength and toughness compared to those made with traditional calcium salts. For instance, a hybrid scaffold with a 60:40 tetraethyl orthosilicate (TEOS):CME molar ratio achieved a compressive strength of 60 MPa and a strain to failure of 55% .

Cell Viability and Biocompatibility

Research indicates that scaffolds incorporating CME support cell viability and proliferation. For example, extracts from SiO₂–CaO/poly(γ-glutamic acid) hybrids demonstrated non-toxicity to human mesenchymal stem cells (hMSCs) and promoted cell growth over a week . In vitro studies confirmed that these materials facilitated hydroxyapatite formation, crucial for bone integration .

Material Science Applications

Sol-Gel Process for Glass Synthesis

CME is employed as a precursor in sol-gel processes to synthesize bioactive glasses. The use of CME allows for the incorporation of calcium into the silica network at lower temperatures (below 60 °C), which is advantageous for preserving the integrity of polymer components in hybrid materials . The resulting glasses exhibit enhanced bioactivity, attributed to the formation of hydroxyapatite upon exposure to simulated body fluid .

3D Printing of Hybrid Materials

In additive manufacturing, CME has been explored as an alternative calcium source to improve the mechanical properties and printability of hybrid inks. Research indicates that using CME in 3D printing enhances the final structure's mechanical properties, achieving an optimal stress at failure of 0.55 MPa with a toughness modulus of 0.13 MPa . This adaptability allows for the creation of scaffolds with interconnected pore networks that support tissue ingrowth.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Tallia et al. (2022) | Bone regeneration scaffolds | Achieved compressive strength of 60 MPa with CME incorporation. |

| Valliant & Jones (2011) | Sol-gel bioactive glasses | CME allowed calcium incorporation at low temperatures, enhancing bioactivity. |

| Yu et al. (2012) | Hybrid scaffold development | Demonstrated improved mechanical properties and apatite formation in scaffolds containing CME. |

Mecanismo De Acción

calcium methoxyethoxide exerts its effects through its interaction with calcium ion channels and signaling pathways. It can modulate calcium levels within cells, influencing various cellular processes such as muscle contraction, neurotransmitter release, and enzyme activity . The compound’s ability to release calcium ions makes it a valuable tool in studying calcium-dependent biological processes .

Comparación Con Compuestos Similares

Similar Compounds

Calcium methoxide: Similar in structure but lacks the methoxyethanol group.

Calcium ethoxide: Contains an ethoxide group instead of methoxyethanol.

Calcium isopropoxide: Features an isopropoxide group instead of methoxyethanol.

Uniqueness

calcium methoxyethoxide is unique due to its methoxyethanol group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific applications where other calcium alkoxides may not be as effective .

Actividad Biológica

Calcium methoxyethoxide (CME) has emerged as a significant compound in the field of biomaterials, particularly for applications in bone regeneration and tissue engineering. This article explores its biological activity, synthesis methods, and the implications of its use in various biomedical applications.

CME is an alkoxide of calcium that serves as a precursor for synthesizing bioactive materials. Its unique properties facilitate the incorporation of calcium into silicate networks, promoting bioactivity and mechanical strength in hybrid materials. The compound's ability to release calcium ions in physiological conditions enhances osteogenic activity, making it a valuable component in regenerative medicine.

Synthesis of this compound

The synthesis of CME typically involves the reaction of calcium metal with methanol. A common method includes:

- Materials : Calcium metal and methanol.

- Procedure : React 2 g of calcium with 48 mL of methanol under controlled conditions to form CME .

This process yields a compound that can be incorporated into various matrices to enhance their bioactivity.

Biological Activity

CME exhibits several biological activities that are crucial for its application in bone regeneration:

- Calcium Ion Release : CME facilitates the controlled release of calcium ions, which are essential for stimulating osteoblast activity and promoting bone mineralization .

- Bioactivity : When incorporated into silicate networks, CME contributes to the formation of hydroxyapatite (HA) upon immersion in simulated body fluid (SBF), demonstrating its bioactive potential .

Table 1: Biological Properties of this compound

| Property | Description |

|---|---|

| Calcium Ion Release | Stimulates osteoblast proliferation and differentiation |

| Hydroxyapatite Formation | Enhances bioactivity in SBF |

| Cytotoxicity | Non-toxic to human mesenchymal stem cells |

| Mechanical Strength | Increases toughness and stress resistance in hybrid materials |

Case Studies

- 3D Printed Hybrid Scaffolds : A study demonstrated that scaffolds made with CME exhibited superior mechanical properties compared to those without calcium. The scaffolds achieved a compressive strength of 60 MPa, significantly higher than the 3 MPa observed in control samples . This indicates the potential for CME-enhanced materials in load-bearing applications.

- Bioactive Glasses : Research involving sol-gel derived bioactive glasses showed that incorporating CME resulted in improved bioactivity through the formation of HA. The glasses exhibited excellent biocompatibility with MG63 osteosarcoma cells, supporting cell viability and proliferation .

- Hybrid Materials : In another study, CME was used to create hybrids with poly(γ-glutamic acid) and silica, which demonstrated significant apatite formation after immersion in SBF. This suggests that CME not only enhances mechanical properties but also promotes biological functions necessary for bone regeneration .

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of CME:

- Cellular Response : The presence of calcium from CME has been shown to enhance cell attachment and spreading on hybrid materials, which is critical for tissue integration .

- Degradation Behavior : The degradation rates of CME-containing hybrids were favorable, allowing for gradual release of bioactive ions while maintaining structural integrity during the healing process .

- Osteogenic Differentiation : The dissolution products from CME-containing materials have been linked to enhanced osteogenic differentiation pathways in stem cells, further supporting its role as a beneficial additive in biomaterials .

Propiedades

IUPAC Name |

calcium;2-methoxyethanolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H7O2.Ca/c2*1-5-3-2-4;/h2*2-3H2,1H3;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFPISIUOJVZBMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC[O-].COCC[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14CaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

109-86-4 (Parent) | |

| Record name | Ethanol, 2-methoxy-, calcium salt (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028099674 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10890813 | |

| Record name | Ethanol, 2-methoxy-, calcium salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10890813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28099-67-4 | |

| Record name | Ethanol, 2-methoxy-, calcium salt (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028099674 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2-methoxy-, calcium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanol, 2-methoxy-, calcium salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10890813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium 2-methoxyethanolate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.386 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the role of Calcium 2-methoxyethoxide in the synthesis of calcium phosphate glass nanoparticles?

A1: Calcium 2-methoxyethoxide serves as a precursor in the sol-gel synthesis of binary (P205-Ca0) calcium phosphate glass (CPg) nanoparticles []. In this process, it reacts with ethylphosphate in an ethanolic medium, with ammonia (NH3(aq)) acting as a catalyst. This reaction leads to the formation of a mixture primarily composed of amorphous calcium monoethylphosphate, alongside byproducts like portlandite (in the presence of excess calcium) or NH4H2P04 (in the absence of calcium) []. Subsequent thermal treatment transforms these initial products into more stable but still degradable inorganic forms, including amorphous calcium trimetaphosphate (ACTMP), pyrophosphate (ACPP), orthophosphate (ACP), and calcite, depending on the calcium content and the temperature applied [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.